1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Reaction Analysis Research on the synthesis and reaction mechanisms of related furan and thiourea derivatives has been conducted. This includes studies on brominated benzolactone/lactam reactions with thiourea, leading to insights into unique coupling reactions and ring transformations (Kammel et al., 2015).
Pharmacological Activity Studies The synthesis of aromatic retinoic acid analogs, which include furanyl and thiourea components, has been explored for their potential chemopreventive properties in the treatment of various diseases such as epithelial cancer, psoriasis, and cystic acne (Dawson et al., 1983).
Antimicrobial and Antifungal Activities Studies have been conducted on novel furanyl and thiourea compounds for their potential antibacterial and antifungal properties. This includes the synthesis and evaluation of derivatives for their effectiveness against various microbial strains (Günay et al., 1999).
Molecular Docking and DNA Binding Studies Research on thiourea derivatives, such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, includes molecular docking, DNA binding, cytotoxicity, and density functional theory (DFT) studies. These studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug development (Mushtaque et al., 2016).
Synthesis and Evaluation of Radiolabeled Compounds There has been research on the synthesis and evaluation of radiolabeled glutaminyl cyclase inhibitors, which include thiourea derivatives. Such studies are essential in the development of diagnostic tools for diseases like Alzheimer's (Brooks et al., 2015).
properties
Molecular Formula |
C24H25N3O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C24H25N3O2S/c1-17-21(22-10-3-4-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-5-8-19(15-18)28-2/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,30) |
InChI Key |
LGPSGVUVTSJALL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.